Cas no 13977-28-1 (Embramine Hydrochloride)

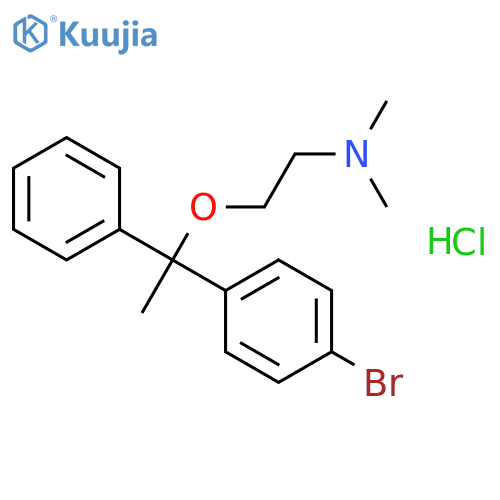

Embramine Hydrochloride structure

商品名:Embramine Hydrochloride

Embramine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- Ethanamine,2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethyl-, hydrochloride (1:1)

- embramine hydrochloride

- {2-[1-(4-bromo-phenyl)-1-phenyl-ethoxy]-ethyl}-dimethyl-amine,hydrochloride

- {2-[1-(4-Brom-phenyl)-1-phenyl-aethoxy]-aethyl}-dimethyl-amin,Hydrochlorid

- 2-[1-(4-Bromophenyl)-1-phenylethoxy]-N,N-dimethylethylamine hydrochloride

- Bromadryl

- EthanaMine,2-[1-(4-broMophenyl)-1-phenylethoxy]-N,N-diMethyl-,hydrochloride

- Mebrophenhydramine hydrochloride

- JUOZATSMKDYYGH-UHFFFAOYSA-N

- EMBRAMINE HYDROCHLORIDE [MI]

- FT-0667844

- Q27268020

- 13977-28-1

- KQ84050000

- EMBRAMINE HYDROCHLORIDE [MART.]

- Embramine (hydrochloride)

- NIOSH/KQ8405000

- p-Bromo-alpha-methylbenzhydryl-2-dimethylaminoaethylaether hydrochlorid [German]

- 2-(((4-Bromo-alpha-methyl-alpha-phenyl)benzyl)oxy)-N,N-dimethylethylamine hydrochloride

- 2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride

- p-Bromo-alpha-methylbenzhydryl-2-dimethylaminoaethylaether hydrochlorid

- Mebryl

- NS00052480

- Embramine HCl

- Ethylamine, 2-(((4-bromo-alpha-methyl-alpha-phenyl)benzyl)oxy)-N,N-dimethyl-, hydrochloride

- HY-U00132A

- 7BJ3V657VC

- CHEMBL2106174

- CS-0136722

- J-007317

- 2-((P-BROMO-.ALPHA.-METHYL-.ALPHA.-PHENYLBENZYL)OXY)-N,N-DIMETHYLETHYLAMINE HYDROCHLORIDE

- EMBRAMINE HYDROCHLORIDE [WHO-DD]

- EthanaMine, 2-[1-(4-broMophenyl)-1-phenylethoxy]-N,N-diMethyl-, hydrochloride

- DA-63170

- Embramine Hydrochloride

-

- インチ: InChI=1S/C18H22BrNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H

- InChIKey: JUOZATSMKDYYGH-UHFFFAOYSA-N

- ほほえんだ: Cl.CN(CCOC(C1C=CC(Br)=CC=1)(C)C1C=CC=CC=1)C

計算された属性

- せいみつぶんしりょう: 383.06500

- どういたいしつりょう: 383.06515g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 296

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5Ų

じっけんとくせい

- ゆうかいてん: 150-152°

- PSA: 12.47000

- LogP: 5.09280

Embramine Hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- どくせい:LD50 in mice (mg/kg): 80 i.v.; 330 orally (Protiva, Novak)

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Embramine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E521000-100mg |

Embramine Hydrochloride |

13977-28-1 | 100mg |

$ 219.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-396124A-5mg |

Embramine Hydrochloride, |

13977-28-1 | 5mg |

¥752.00 | 2023-09-05 | ||

| MedChemExpress | HY-U00132A-10mg |

Embramine hydrochloride |

13977-28-1 | 10mg |

¥1100 | 2024-04-18 | ||

| A2B Chem LLC | AE40133-100mg |

embramine hydrochloride |

13977-28-1 | 100mg |

$318.00 | 2024-01-04 | ||

| MedChemExpress | HY-U00132A-25mg |

Embramine hydrochloride |

13977-28-1 | 25mg |

¥2200 | 2024-04-18 | ||

| TRC | E521000-1g |

Embramine Hydrochloride |

13977-28-1 | 1g |

$ 1656.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-396124-100mg |

Embramine Hydrochloride, |

13977-28-1 | 100mg |

¥2708.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-396124-100 mg |

Embramine Hydrochloride, |

13977-28-1 | 100MG |

¥2,708.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-396124A-5 mg |

Embramine Hydrochloride, |

13977-28-1 | 5mg |

¥752.00 | 2023-07-10 | ||

| A2B Chem LLC | AE40133-5mg |

embramine hydrochloride |

13977-28-1 | 5mg |

$104.00 | 2024-04-20 |

Embramine Hydrochloride 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

13977-28-1 (Embramine Hydrochloride) 関連製品

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量